molecular formula C10H18FNO4 B1375374 Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate CAS No. 1208864-35-0

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

Cat. No. B1375374
CAS RN: 1208864-35-0
M. Wt: 235.25 g/mol
InChI Key: XFGJBCDWYNSTJT-UHFFFAOYSA-N
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Description

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is a chemical compound with the molecular formula C10H18FNO4 . It is a derivative of piperidine, a six-membered ring with one nitrogen atom . The compound contains a tert-butyl group, a fluoro group, and two hydroxy groups attached to the piperidine ring, as well as a carboxylate group .


Molecular Structure Analysis

The molecular structure of Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is characterized by a six-membered piperidine ring, with a fluorine atom and two hydroxyl groups attached to the carbon atoms of the ring . The carboxylate group is attached to the nitrogen atom of the piperidine ring, and the tert-butyl group is attached to the carboxylate group .

Scientific Research Applications

Drug Discovery and Development

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate: is a valuable compound in the field of drug discovery. Its structure is conducive to modification, allowing chemists to append various functional groups to create new molecules with potential therapeutic effects. The presence of fluorine atoms can significantly influence the biological activity of the compound, making it a candidate for the development of drugs with enhanced efficacy and selectivity .

Synthesis of Bioactive Molecules

This compound serves as a precursor in the synthesis of bioactive molecules. Its dihydroxypiperidine core is a common motif in many natural products and pharmaceuticals. Researchers can leverage this core to synthesize complex molecules that may exhibit anticancer, anti-inflammatory, or neuroprotective properties .

Material Science

In material science, Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate can be used to create novel polymers or coatings. The fluorine atoms could impart materials with unique characteristics such as resistance to solvents, oils, and other chemicals .

Analytical Chemistry

The compound’s distinct chemical structure makes it suitable for use as a standard or reference material in chromatographic analysis. It can help in the calibration of instruments or in the development of new analytical methods for detecting similar compounds in complex mixtures .

Chemical Synthesis

It is a versatile building block in organic synthesis. Chemists can utilize it to construct a wide variety of cyclic and acyclic compounds, which can be further used in various chemical reactions and processes .

Pharmacological Research

Due to its potential biological activity, this compound can be used in pharmacological research to study its interaction with various enzymes, receptors, and other biological targets. This can lead to the discovery of new drug mechanisms and therapeutic approaches .

Mechanism of Action

The mechanism of action of Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate is not clear, as it depends on its application. In general, the reactivity of this compound will be influenced by the presence of the fluorine atom, the hydroxyl groups, and the carboxylate group .

properties

IUPAC Name

tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO4/c1-9(2,3)16-8(13)12-5-4-10(14,15)7(11)6-12/h7,14-15H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFGJBCDWYNSTJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate
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Reactant of Route 6
Tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate

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